molecular formula C12H17N3O2S B2909331 4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide CAS No. 109097-77-0

4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide

Cat. No. B2909331
M. Wt: 267.35
InChI Key: VUZMDIDJVPWRSO-UHFFFAOYSA-N
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Description

“4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide” is a chemical compound with the CAS Number: 109097-77-0 . It has a molecular weight of 267.35 . The compound is in powder form and has a melting point of 115-116 .


Synthesis Analysis

While specific synthesis methods for “4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide” were not found, a related study describes the synthesis of new aryl thiazolone–benzenesulfonamides . These compounds were evaluated for their anti-proliferative activity against various cancer cell lines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17N3O2S/c13-10-5-7-11(8-6-10)18(16,17)15-12-4-2-1-3-9-14-12/h4-8,14-15H,1-3,9,13H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 115-116 . It has a molecular weight of 267.35 .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-amino-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c13-10-5-7-11(8-6-10)18(16,17)15-12-4-2-1-3-9-14-12/h5-8H,1-4,9,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZMDIDJVPWRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NCC1)NS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833682
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide

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